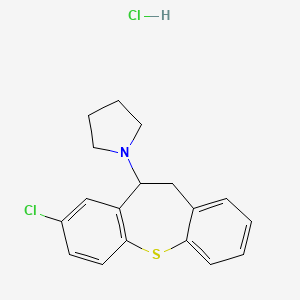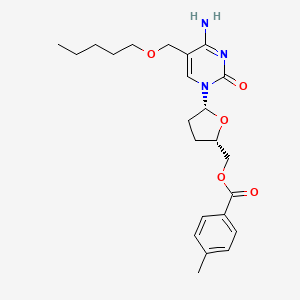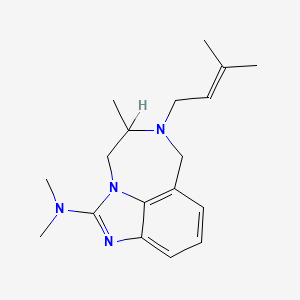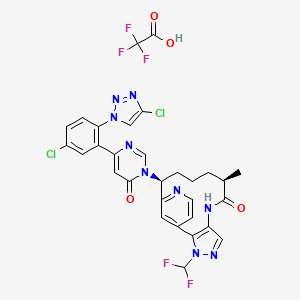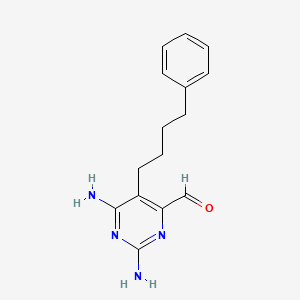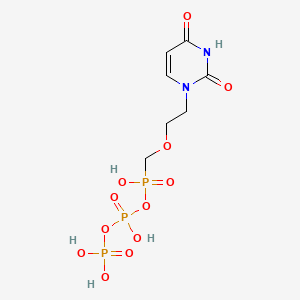
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to uracil, a naturally occurring pyrimidine base found in RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil typically involves multiple steps:
Starting Material: The synthesis begins with uracil, which is commercially available.
Phosphorylation: The uracil is first phosphorylated to introduce the diphosphorylphosphonyl group. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Alkylation: The phosphorylated uracil is then alkylated with 2-chloroethanol to introduce the methoxyethyl group. This reaction typically occurs in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms, providing insights into the function of RNA and DNA.
Medicine: this compound has potential therapeutic applications, particularly as an antiviral agent. It is investigated for its ability to inhibit viral replication by interfering with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, enzymes responsible for nucleic acid synthesis, thereby preventing viral replication.
Chain Termination: Incorporation into growing nucleic acid chains can result in premature chain termination, halting the synthesis of viral genomes.
Enzyme Inhibition: It can also inhibit other enzymes involved in nucleic acid metabolism, further disrupting viral replication.
相似化合物的比较
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is unique compared to other nucleoside analogs due to its specific structural features and mechanism of action. Similar compounds include:
Acyclovir: A well-known antiviral agent that also targets viral DNA polymerase but has a different structure and mechanism.
Zidovudine: Another nucleoside analog used in the treatment of HIV, which incorporates into viral DNA and causes chain termination.
Lamivudine: Used in the treatment of hepatitis B and HIV, it also acts by inhibiting viral reverse transcriptase.
This compound stands out due to its unique diphosphorylphosphonylmethoxyethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
130029-14-0 |
|---|---|
分子式 |
C7H13N2O12P3 |
分子量 |
410.11 g/mol |
IUPAC 名称 |
2-(2,4-dioxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H13N2O12P3/c10-6-1-2-9(7(11)8-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H,8,10,11)(H2,14,15,16) |
InChI 键 |
HXWNOJYMCPRNBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

